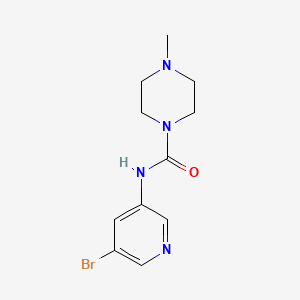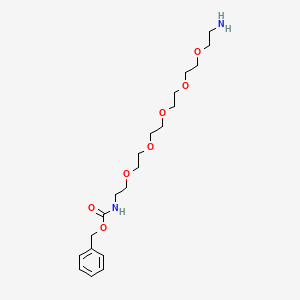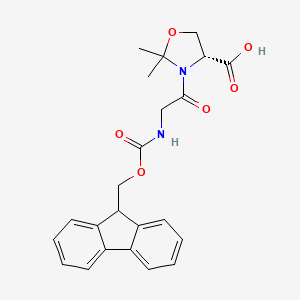
Fmoc-Gly-D-Ser(psi(Me,Me)-Pro)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Gly-D-Ser(psi(Me,Me)-Pro)-OH: is a synthetic peptide derivative commonly used in peptide synthesis and research. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis (SPPS) to protect the amino group of amino acids during the synthesis process.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Gly-D-Ser(psi(Me,Me)-Pro)-OH typically involves the following steps:
Fmoc Protection: The amino group of glycine is protected using the Fmoc group.
Peptide Bond Formation: The protected glycine is coupled with D-serine and the psi(Me,Me)-proline derivative using coupling reagents like HBTU or DIC in the presence of a base such as DIPEA.
Deprotection: The Fmoc group is removed using a base like piperidine to yield the final compound.
Industrial Production Methods: Industrial production of such peptides often involves automated peptide synthesizers that follow similar steps but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the serine residue.
Reduction: Reduction reactions may target the peptide bonds or specific side chains.
Substitution: Substitution reactions can occur at the Fmoc group or other reactive sites.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nucleophiles (amines, thiols) under basic conditions.
Major Products: The major products depend on the specific reactions but can include modified peptides, deprotected amino acids, or substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used in the synthesis of complex peptides and proteins.
- Studied for its reactivity and stability in various chemical environments.
Biology:
- Investigated for its role in protein-protein interactions.
- Used in the study of enzyme-substrate specificity.
Medicine:
- Potential applications in drug development, particularly in designing peptide-based therapeutics.
- Studied for its biological activity and potential therapeutic effects.
Industry:
- Used in the production of peptide-based materials and coatings.
- Applied in the development of biosensors and diagnostic tools.
Wirkmechanismus
The mechanism of action of Fmoc-Gly-D-Ser(psi(Me,Me)-Pro)-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to mimic natural peptides, enabling it to bind to active sites or modulate biological pathways. The Fmoc group provides stability during synthesis but is removed to reveal the active peptide.
Vergleich Mit ähnlichen Verbindungen
Fmoc-Gly-D-Ser-OH: Lacks the psi(Me,Me)-proline derivative.
Fmoc-Gly-D-Ala-OH: Contains alanine instead of serine.
Fmoc-Gly-D-Ser(psi(Me,Me)-Ala)-OH: Contains alanine derivative instead of proline.
Uniqueness: Fmoc-Gly-D-Ser(psi(Me,Me)-Pro)-OH is unique due to the presence of the psi(Me,Me)-proline derivative, which can impart specific structural and functional properties. This uniqueness makes it valuable in studying specific biological interactions and developing specialized peptide-based applications.
Eigenschaften
Molekularformel |
C23H24N2O6 |
|---|---|
Molekulargewicht |
424.4 g/mol |
IUPAC-Name |
(4R)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C23H24N2O6/c1-23(2)25(19(13-31-23)21(27)28)20(26)11-24-22(29)30-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,29)(H,27,28)/t19-/m1/s1 |
InChI-Schlüssel |
XUBXHZJERGBCEL-LJQANCHMSA-N |
Isomerische SMILES |
CC1(N([C@H](CO1)C(=O)O)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Kanonische SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


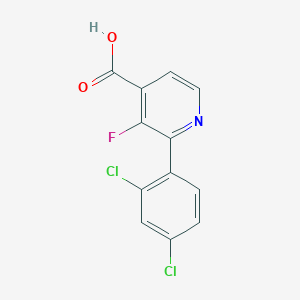
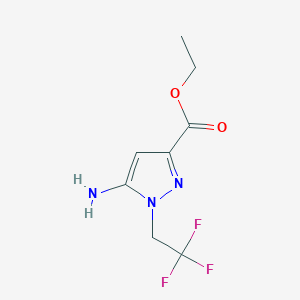
![1-[4-(2,2-Difluoroethoxy)phenyl]ethan-1-amine](/img/structure/B12066751.png)
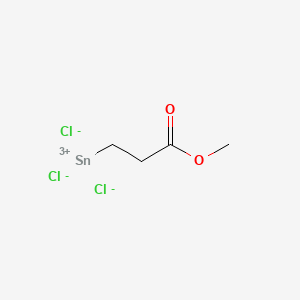



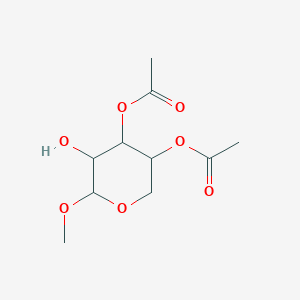
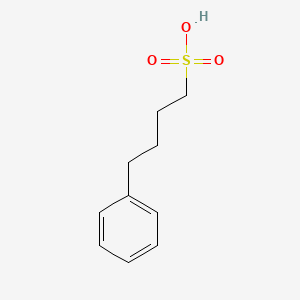
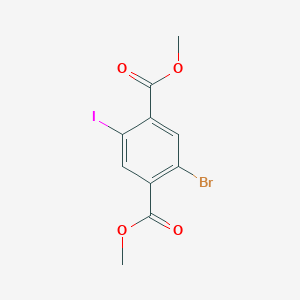
![sodium;3-amino-6-azaniumylidene-9-(2-carboxyphenyl)xanthene-4,5-disulfonate;N-[5-(2,5-dioxopyrrol-1-yl)pentyl]acetamide](/img/structure/B12066803.png)

